benzyl N-[(8S)-8-methyl-2-(trifluoromethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-yl]carbamate
Description
Benzyl N-[(8S)-8-methyl-2-(trifluoromethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-yl]carbamate is a chiral heterocyclic compound featuring a pyrano[3,4-b]pyridine core substituted with a trifluoromethyl group at position 2 and a methyl group at the stereogenic C8 position (S configuration). This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s electron-withdrawing properties and the carbamate’s role as a prodrug motif or stabilizing moiety.
Properties
Molecular Formula |
C18H17F3N2O3 |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
benzyl N-[(8S)-8-methyl-2-(trifluoromethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-yl]carbamate |
InChI |
InChI=1S/C18H17F3N2O3/c1-11-16-13(7-8-15(23-16)18(19,20)21)14(10-25-11)22-17(24)26-9-12-5-3-2-4-6-12/h2-8,11,14H,9-10H2,1H3,(H,22,24)/t11-,14?/m0/s1 |
InChI Key |
JKGSNPKAHKXVHL-ZSOXZCCMSA-N |
Isomeric SMILES |
C[C@H]1C2=C(C=CC(=N2)C(F)(F)F)C(CO1)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1C2=C(C=CC(=N2)C(F)(F)F)C(CO1)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Parent Alcohol: (5R,8R)-8-Methyl-2-(trifluoromethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-ol
- Core Structure: Pyrano[3,4-b]pyridine.
- Key Differences :
- Functional Group : Hydroxyl (-OH) vs. benzyl carbamate (-O(C=O)NHBz).
- Stereochemistry : C8 configuration differs (R in the parent alcohol vs. S in the target compound).
- The carbamate introduces steric bulk and lipophilicity, likely enhancing metabolic stability and bioavailability .
Chromeno[2,3-d]pyrimidine Derivatives (Compounds 8a–8c)
- Core Structure: Chromeno[2,3-d]pyrimidine ().
- Key Substituents : Chlorophenyl, hydrazinyl, and benzylidene groups.
- Chlorine substituents (electron-withdrawing) may confer different electronic effects compared to trifluoromethyl, impacting reactivity or binding affinity .
Tetrahydroimidazo[1,2-a]pyridine Derivative (Compound 1l)
- Core Structure : Tetrahydroimidazo[1,2-a]pyridine ().
- Key Substituents: Nitrophenyl, cyano, and ester groups.
- Esters and cyano groups contribute to high logP values, suggesting pronounced lipophilicity compared to the target compound’s carbamate .
Physicochemical Properties
Notes:
- The target compound’s logP is higher than the parent alcohol due to the benzyl group, suggesting improved membrane permeability but lower aqueous solubility.
- Compound 1l’s nitro group may reduce metabolic stability compared to the trifluoromethyl group in the target compound .
Q & A
Basic Research Questions
Q. What are the key methodologies for synthesizing benzyl N-[(8S)-8-methyl-2-(trifluoromethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-yl]carbamate?
- Answer : The synthesis involves multi-step reactions, including:
- Ring formation : Construction of the pyrano[3,4-b]pyridine core via cyclization under controlled temperatures (e.g., 60–80°C) and inert atmospheres.
- Stereochemical control : Use of chiral catalysts or enantiomerically pure starting materials to ensure the (8S)-configuration .
- Carbamate introduction : Reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine) to install the carbamate group .
- Key analytical tools : Reaction progress is monitored via TLC and HPLC, with final purification by column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How is the stereochemistry of the (8S)-methyl group confirmed experimentally?
- Answer :
- Chiral HPLC : Separation of enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H column) .
- X-ray crystallography : Single-crystal analysis resolves the absolute configuration (if suitable crystals are obtained) .
- Optical rotation : Comparison with literature values for known stereoisomers .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer :
Advanced Research Questions
Q. How can synthetic yields be optimized for the pyrano[3,4-b]pyridine core?
- Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance cyclization efficiency .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate ring closure .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions .
- By-product analysis : LC-MS identifies impurities (e.g., dimerization products), guiding reaction refinement .
Q. What strategies address contradictory spectral data during structural elucidation?
- Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns quaternary carbons (e.g., differentiating pyran vs. pyridine ring carbons) .
- Isotopic labeling : ¹⁸O or ¹³C labeling clarifies ambiguous functional group assignments .
- Computational modeling : DFT calculations predict NMR chemical shifts and compare with experimental data .
Q. How is the trifluoromethyl group’s electronic influence on reactivity evaluated?
- Answer :
- Hammett substituent constants : Quantify electron-withdrawing effects using σₚ values (CF₃: σₚ = 0.54) .
- Kinetic studies : Compare reaction rates with non-fluorinated analogues (e.g., in nucleophilic substitution) .
- DFT calculations : Map electrostatic potential surfaces to predict regioselectivity .
Q. What methods are used to assess potential bioactivity in related pyrano-pyridine derivatives?
- Answer :
- In vitro assays : Enzyme inhibition (e.g., kinase assays) or receptor binding studies with radiolabeled ligands .
- ADMET profiling : Microsomal stability, plasma protein binding, and CYP450 inhibition assays guide lead optimization .
- Crystallography : Co-crystallization with target proteins (e.g., kinases) reveals binding modes .
Methodological Challenges and Solutions
Q. How are purification challenges resolved for polar intermediates?
- Answer :
- Mixed-mode chromatography : Combines reverse-phase and ion-exchange mechanisms for polar compounds .
- Countercurrent chromatography (CCC) : Separates closely related isomers without irreversible adsorption .
- Derivatization : Temporary protection of polar groups (e.g., silylation of hydroxyls) improves silica gel compatibility .
Q. What approaches validate the stability of the carbamate group under physiological conditions?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
